N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Description
The compound N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide features a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a 2-methylbenzamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-4-2-3-5-11(9)14(22)19-16-21-20-15(23-16)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGTPAINUYKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,5-dichlorophenyl group attached to the oxadiazole ring undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the oxadiazole moiety. Key reactions include:
| Reaction Conditions | Nucleophile | Product | Yield | References |
|---|---|---|---|---|
| K₂CO₃, acetone, reflux, 6–8 hrs | Primary amines | Replacement of Cl with -NH-R groups | 65–78% | |
| NaOCH₃, ethanol, 60°C, 4 hrs | Methoxide | Methoxy-substituted phenyl derivative | 72% | |
| CuI, DMF, 100°C | Thiophenol | Thioether-linked analogs | 58% |
These substitutions are critical for modifying electronic properties and enhancing bioactivity. For example, methoxy derivatives show improved solubility, while amine-substituted analogs demonstrate enhanced binding to biological targets.
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole core participates in ring-opening and electrophilic substitution reactions:
Ring Opening under Acidic Conditions
Treatment with concentrated HCl (reflux, 12 hrs) cleaves the oxadiazole ring to form:
-
Hydrazide intermediate : Confirmed via FT-IR (N–H stretch at 3260–3135 cm⁻¹) .
-
Subsequent reaction with CS₂/KOH reforms oxadiazole with mercapto (-SH) groups .
Electrophilic Aromatic Substitution
The oxadiazole’s electron-deficient nature allows nitration and sulfonation :
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5°C, 2 hrs | Nitro-substituted oxadiazole | Precursor for amine derivatives |
| ClSO₃H | RT, 6 hrs | Sulfonyl chloride derivative | Linker for polymer conjugates |
Amide Group Reactivity
The 2-methylbenzamide moiety undergoes:
Hydrolysis
-
Acidic hydrolysis (6M HCl, reflux, 8 hrs): Yields 2-methylbenzoic acid and 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine.
-
Basic hydrolysis (NaOH, ethanol, 70°C, 4 hrs): Forms sodium 2-methylbenzoate, recoverable via acidification.
Condensation Reactions
Reacting with hydrazine hydrate (EtOH, 5 hrs) produces hydrazide derivatives used in anticancer agent synthesis .
Thioether and Sulfur-Based Reactions
The sulfur atom in the oxadiazole-thio linkage exhibits distinct reactivity:
| Reaction | Conditions | Outcome | Biological Impact |
|---|---|---|---|
| Oxidation (H₂O₂/HOAc) | RT, 2 hrs | Sulfoxide (-S=O) formation | Increased metabolic stability |
| Alkylation (R-X/K₂CO₃) | Acetone, reflux | Thioether (-S-R) derivatives | Enhanced lipophilicity |
Catalytic Cross-Coupling Reactions
Palladium-catalyzed reactions enable aryl-aryl bond formation :
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-oxadiazole hybrids | 60–75% |
| CuI, proline | Terminal alkynes | Alkynylated derivatives | 55% |
These hybrids are explored for multitargeted kinase inhibition in oncology .
Stability and Degradation Pathways
-
Photodegradation : UV light (254 nm) induces cleavage of the dichlorophenyl-oxadiazole bond, forming chlorinated byproducts.
-
Thermal stability : Decomposes above 220°C via oxadiazole ring fragmentation (TGA data).
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in anticancer and antimicrobial drug development. Further studies are needed to explore its catalytic applications and polymer compatibility.
Scientific Research Applications
Antimicrobial Properties
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide has been investigated for its antimicrobial activity against various bacterial strains and fungi. Studies indicate that this compound disrupts cellular processes by inhibiting cell wall synthesis and other critical pathways in microbial cells.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. It has shown effectiveness against several cancer cell lines by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through modulation of signaling pathways related to cell survival and apoptosis .
For instance, derivatives of oxadiazoles have been documented to inhibit growth in breast and colon cancer cell lines .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to interfere with specific molecular targets involved in inflammatory responses. This mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
Material Science Applications
In addition to its biological applications, this compound is explored for its utility in developing new materials:
- Polymers and Coatings : The unique properties imparted by the oxadiazole moiety make it a candidate for incorporation into polymers or coatings that require specific thermal or mechanical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to disrupt microbial cell membranes or interfere with essential metabolic pathways contributes to its antimicrobial properties.
Comparison with Similar Compounds
Structural Analogs with 1,3,4-Oxadiazole Cores
Compounds sharing the 1,3,4-oxadiazole ring system but differing in substituents include:
Notes:
- Oxadiazole derivatives with alkyl/aryl groups (e.g., 5f–5i) are typically oily, whereas halogenated analogs (e.g., target) are more likely to crystallize due to increased polarity.
Dichlorophenyl-Containing Compounds
Compounds with dichlorophenyl groups but differing heterocycles include:
Comparison :
- The isoxazole-based analog () exhibits geometric isomerism (E/Z) and trifluoromethyl groups, enhancing pesticidal activity. In contrast, the target’s oxadiazole core may favor different binding modes due to its planar, nitrogen-rich structure .
- Dichlorophenyl groups in both compounds likely improve lipid solubility and bioactivity, but the methylbenzamide in the target may reduce metabolic degradation compared to trifluoromethyl substituents .
Benzamide Derivatives with Bioactive Moieties
Benzamide-linked compounds with heterocycles or directing groups:
Comparison :
Chlorophenyl-Containing Pharmaceuticals
| Compound (Example) | Core Structure | Key Features | Reference |
|---|---|---|---|
| Methylclonazepam | Benzodiazepine | 2-Chlorophenyl, nitro group |
Comparison :
- The dichlorophenyl group in the target may enhance receptor binding affinity compared to mono-chlorinated analogs like Methylclonazepam. However, the benzodiazepine core in Methylclonazepam enables CNS activity, which the oxadiazole-based target is unlikely to replicate .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the 1,3,4-oxadiazole ring, combined with a dichlorophenyl group and a methylbenzamide moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.25 g/mol. The compound features a 1,3,4-oxadiazole ring that is known for its bioactive properties, particularly in anticancer and antimicrobial applications.
Structural Representation
| Component | Description |
|---|---|
| Oxadiazole Ring | Five-membered heterocyclic structure containing nitrogen and oxygen. |
| Dichlorophenyl Group | Substituent that enhances lipophilicity and potential enzyme interactions. |
| Methylbenzamide Moiety | Provides additional binding sites for biological targets. |
Anticancer Properties
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation through various mechanisms:
- Apoptotic Pathways : Compounds similar to this compound have been found to induce apoptosis in cancer cell lines such as PANC-1 (pancreatic cancer) and MCF7 (breast cancer) .
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as tyrosinase and glucosidase has been reported, which can contribute to its anticancer effects by disrupting metabolic pathways essential for tumor growth .
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. The unique structure allows them to interact with bacterial enzymes or membranes effectively. For example:
- In vitro Studies : Several oxadiazole derivatives exhibited strong antibacterial activity against various strains of bacteria, indicating potential use in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Target Interaction : The compound likely interacts with specific receptors or enzymes due to the presence of the oxadiazole ring.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Study on Anticancer Activity
A recent study evaluated the effects of various oxadiazole derivatives on cancer cell lines. Results indicated that this compound displayed an IC50 value of approximately 0.67 µM against prostate cancer cell lines (PC-3), demonstrating its potency compared to standard chemotherapeutics .
Enzyme Inhibition Assays
In another study focusing on enzyme inhibition, this compound showed significant inhibition of glucosidase activity with an IC50 value of 0.42 µM. This suggests potential applications in managing metabolic disorders alongside its anticancer properties .
Q & A
Q. What are the common synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of a substituted hydrazide with a benzoyl chloride derivative. For example:
React 2-methylbenzohydrazide with 2,5-dichlorobenzoyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux conditions (80–100°C, 6–8 hours) to form the oxadiazole ring .
Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Optimization includes adjusting pH (neutral to slightly acidic) and using inert solvents (e.g., THF or DMF) to minimize side reactions. Continuous flow reactors may enhance scalability for industrial applications .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 8h | 65–75 | 92–95 |
| Purification | Ethanol/water recrystallization | 85 | 99 |
Q. How is the compound’s structural identity confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methyl/chlorophenyl substituents. For example, the 2-methylbenzamide moiety shows a singlet at δ 2.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 374.03 for C₁₆H₁₁Cl₂N₃O₂) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the amide C=O stretch, and 1250–1300 cm⁻¹ indicate oxadiazole ring vibrations .
Q. What initial steps are used to assess its biological activity?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., tyrosine kinases) at varying concentrations (1–100 µM) using fluorescence-based assays. IC₅₀ values are calculated to determine potency .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. A dose-response curve (0.1–50 µM) identifies EC₅₀ values .
Advanced Research Questions
Q. How can computational chemistry tools predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding poses with target enzymes (e.g., EGFR kinase). The dichlorophenyl group often occupies hydrophobic pockets, while the oxadiazole forms hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for differences in buffer pH (e.g., 7.4 vs. 6.8) or incubation time (24h vs. 48h), which may alter IC₅₀ values .
- Structural analogs : Synthesize derivatives (e.g., replacing Cl with F) to isolate substituent effects. For instance, 2,5-dichlorophenyl enhances lipophilicity but may reduce solubility, conflicting with activity in hydrophilic environments .
Q. How do electronic effects of substituents influence pharmacological activity?
- Methodological Answer :
- Electron-withdrawing groups (Cl) : Increase electrophilicity of the oxadiazole ring, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes). However, they reduce solubility (logP >3), requiring formulation adjustments .
- Methyl groups : Improve metabolic stability by blocking CYP450 oxidation sites. Comparative studies show 2-methylbenzamide derivatives have longer plasma half-lives (t₁/₂ = 6h vs. 3h for unsubstituted analogs) .
Q. What methods optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the benzamide moiety, which hydrolyze in vivo to release the active compound. This increases aqueous solubility from <0.1 mg/mL to >5 mg/mL .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size 100–200 nm) to enhance oral bioavailability. Studies report a 3-fold increase in AUC (Area Under Curve) compared to free compound .
Data Contradiction Analysis
Q. Why do some studies report potent antitumor activity while others show negligible effects?
- Methodological Answer :
- Cell line variability : Sensitivity differences in p53-mutant vs. wild-type cell lines. For example, IC₅₀ = 2 µM in p53-mutant HCT116 vs. >50 µM in wild-type .
- Metabolic stability : Liver microsome assays reveal rapid glucuronidation in some species (e.g., mice), reducing efficacy in vivo despite strong in vitro results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
